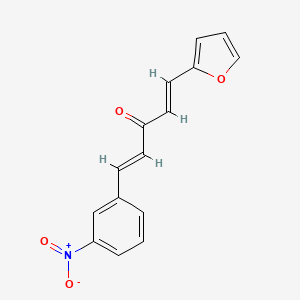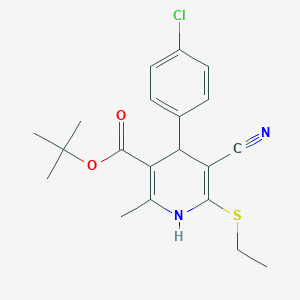![molecular formula C19H16ClN3OS B11522209 2-(4-chlorophenyl)-N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide](/img/structure/B11522209.png)
2-(4-chlorophenyl)-N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2-METHYLQUINOLIN-8-YL)THIOUREA is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2-METHYLQUINOLIN-8-YL)THIOUREA typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylquinoline and 4-chlorophenylacetic acid.
Acylation: The 4-chlorophenylacetic acid is acylated to form 2-(4-chlorophenyl)acetyl chloride.
Thiourea Formation: The 2-methylquinoline is reacted with thiourea to form the corresponding thiourea derivative.
Coupling Reaction: Finally, the 2-(4-chlorophenyl)acetyl chloride is coupled with the thiourea derivative to yield 1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2-METHYLQUINOLIN-8-YL)THIOUREA.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2-METHYLQUINOLIN-8-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2-METHYLQUINOLIN-8-YL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2-METHYLQUINOLIN-8-YL)THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolism.
Pathways: It modulates pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile
- Indole derivatives with similar biological activities
Uniqueness
1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2-METHYLQUINOLIN-8-YL)THIOUREA is unique due to its specific combination of a quinoline ring and a thiourea moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H16ClN3OS |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide |
InChI |
InChI=1S/C19H16ClN3OS/c1-12-5-8-14-3-2-4-16(18(14)21-12)22-19(25)23-17(24)11-13-6-9-15(20)10-7-13/h2-10H,11H2,1H3,(H2,22,23,24,25) |
InChI Key |
SLBGQZPOHMWDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=S)NC(=O)CC3=CC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 4-bromo-, [4-[(2-furanylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11522131.png)
![Ethanone, 2-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio-1-(1-naphthyl)-](/img/structure/B11522139.png)
propanedioate](/img/structure/B11522142.png)
![methyl N-[(2-nitrophenyl)carbonyl]carbamimidothioate](/img/structure/B11522149.png)
![4-(chloromethyl)-1'-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11522155.png)
![(2Z)-5,6-diphenyl-2-(2,3,4-trimethoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11522163.png)
![4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11522166.png)
![6'-amino-3'-(4-methoxyphenyl)-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11522171.png)
![(5Z)-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11522173.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-phenyl-1H-indol-3-yl)ethanone](/img/structure/B11522175.png)
![1-[4-(benzyloxy)phenyl]-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11522178.png)
![diethyl ({[3-(3-bromophenyl)-1H-pyrazol-5-yl]amino}methylidene)propanedioate](/img/structure/B11522181.png)


